molecular formula C15H19F2NO2 B13452593 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine

1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine

Cat. No.: B13452593
M. Wt: 283.31 g/mol
InChI Key: QFCKANUXWTXUCD-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a difluoromethoxyethyl group attached to the fourth carbon atom of the piperidine ring.

Preparation Methods

The synthesis of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can improve yield and reduce production costs, making the compound more accessible for various applications.

Chemical Reactions Analysis

1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxyethyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It may also be used in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain or inflammation pathways, resulting in analgesic or anti-inflammatory effects .

Comparison with Similar Compounds

1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be compared with other similar compounds, such as:

    1-Benzoylpiperidine: This compound lacks the difluoromethoxyethyl group and has different chemical and biological properties.

    4-(2,2-Difluoro-1-methoxyethyl)piperidine: This compound lacks the benzoyl group and may have different reactivity and applications.

    N-Benzoylpiperidine derivatives: These compounds have various substituents on the piperidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

[4-(2,2-difluoro-1-methoxyethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H19F2NO2/c1-20-13(14(16)17)11-7-9-18(10-8-11)15(19)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

QFCKANUXWTXUCD-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(F)F

Origin of Product

United States

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